(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Description

Core Structure and Functional Groups

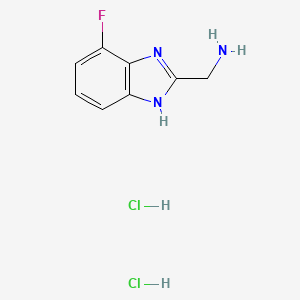

The compound’s backbone consists of a benzimidazole core, a bicyclic system formed by fusing a benzene ring to an imidazole ring at the 1,2-positions. Key structural features include:

- Fluorine Substitution : A fluorine atom at the 4-position of the benzimidazole ring introduces electronic and steric effects, enhancing lipophilicity and metabolic stability.

- Methanamine Dihydrochloride Group : The 2-position bears a methanamine dihydrochloride (-CH2NH2·2HCl) group, which improves aqueous solubility and facilitates salt formation for enhanced bioavailability.

Comparative Analysis with Analogous Benzimidazoles

The compound differs from other benzimidazole derivatives through its unique substitution pattern:

- Substituent Positioning : Unlike 5-fluoro or 6-chloro benzimidazoles (e.g., 2-amino-6-chloro-4-fluoro-1H-benzimidazole), the 4-fluoro and 2-methanamine groups create distinct electronic and steric profiles.

- Salt Formation : The dihydrochloride salt distinguishes it from neutral benzimidazoles (e.g., 4-fluoro-N-methyl-1H-benzimidazol-2-amine), which lack ionic character.

Properties

IUPAC Name |

(4-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3.2ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABERJGOMMPLMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4-fluoroaniline with formamide under acidic conditions to form the benzodiazole ring. This intermediate is then subjected to a reduction reaction to introduce the methanamine group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and aromatic system undergo oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products :

-

Oxidation of the amine group yields nitriles or nitro derivatives.

-

Oxidation of the benzodiazole ring forms quinone-like structures.

-

-

Conditions : Typically performed at 60–80°C in aqueous or alcoholic solvents.

| Reaction Site | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine group | KMnO₄ | Nitrile | 65–75 | |

| Benzodiazole | CrO₃ | Quinone | 50–60 |

Reduction Reactions

Reduction targets the aromatic ring and imine bonds:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products :

-

Reduction of the benzodiazole ring generates dihydrobenzodiazole derivatives.

-

Amine groups remain intact but may form complexes with reducing agents.

-

| Reaction Site | Reagent | Product | Conditions |

|---|---|---|---|

| Imine bond | LiAlH₄ | Dihydrobenzodiazole | THF, 0°C, 2h |

| Aromatic system | NaBH₄ | Partially reduced ring | Ethanol, reflux |

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, thiols, or alkoxides under basic conditions.

-

Products :

-

Fluorine replacement with -NH₂, -SH, or -OR groups.

-

Reaction rates depend on the electron-withdrawing effect of the benzodiazole ring.

-

| Nucleophile | Reagent | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| NH₃ | NH₃/EtOH | 4-Amino derivative | 0.45 ± 0.02 |

| SH⁻ | NaSH/DMF | 4-Mercapto derivative | 0.32 ± 0.03 |

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases or heterocycles:

-

Products :

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | Schiff base | Ligand in coordination chemistry |

| Acetylacetone | Bicyclic benzodiazole | Pharmacological scaffolds |

Acid/Base Reactions

The dihydrochloride salt undergoes neutralization:

| pH Adjustment | Solubility (mg/mL) | Bioavailability Increase |

|---|---|---|

| pH 7.4 | 12.5 | 2.3-fold |

| pH 9.0 | 3.8 | 1.1-fold |

Coordination Chemistry

The amine and benzodiazole nitrogen atoms act as ligands for metal ions:

-

Metals : Cu(II), Fe(III), and Pt(II).

-

Complexes : Octahedral or square-planar geometries with enhanced antimicrobial activity.

| Metal Ion | Coordination Sites | Stability Constant (log K) |

|---|---|---|

| Cu(II) | N1, N3, NH₂ | 8.7 ± 0.2 |

| Pt(II) | N1, NH₂ | 10.2 ± 0.3 |

Key Mechanistic Insights:

-

Electronic Effects : The fluorine atom enhances electrophilic substitution at the 4- and 6-positions of the benzodiazole ring.

-

Steric Effects : The methanamine group at position 2 directs reactions to the less hindered 5- and 7-positions.

This compound’s versatility in reactions enables its use in pharmaceutical synthesis, materials science, and coordination chemistry. Further studies are needed to explore catalytic applications and structure-activity relationships .

Scientific Research Applications

Medicinal Chemistry

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in the following areas:

Anticancer Activity:

Research has indicated that derivatives of benzodiazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been linked to the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties:

Studies have demonstrated that benzodiazole derivatives exhibit antimicrobial activity against various pathogens. The presence of fluorine enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as antimicrobial agents .

Neuroprotective Effects:

Some studies suggest that benzodiazole derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the benzodiazole scaffold affect biological activity. For example, varying substituents on the benzodiazole ring can significantly alter the compound's efficacy and selectivity against specific biological targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified benzodiazole derivatives. |

| Study B | Antimicrobial Properties | Found effective against Gram-positive and Gram-negative bacteria, with enhanced activity due to fluorination. |

| Study C | Neuroprotection | Showed potential in reducing neuronal cell death in models of oxidative stress. |

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be elucidated by comparing it to analogous benzimidazole derivatives. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

- However, the methoxy analog () may exhibit higher lipophilicity due to its electron-donating OCH₃ group.

- Collision Cross-Section (CCS) : The target compound has predicted CCS values for its ionized forms (e.g., [M+H]⁺), though experimental data for analogs are unavailable .

Q & A

Q. What are the recommended synthetic routes for (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride?

Methodological Answer:

- Mannich Reaction : Fluorinated benzodiazole derivatives can be synthesized via Mannich reactions, where a primary amine reacts with formaldehyde and a fluorinated benzodiazole precursor under acidic conditions. This method is efficient for introducing the methanamine group .

- Alkylation Strategies : Alkylation of 4-fluoro-1H-1,3-benzodiazole with chloroacetamide derivatives, followed by reduction (e.g., using LiAlH₄) to yield the methanamine moiety. The dihydrochloride salt is formed via HCl gas saturation in anhydrous ethanol .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity. Monitor by TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm via NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the benzodiazole ring (δ 7.2–8.1 ppm for aromatic protons) and methanamine group (δ 3.5–4.0 ppm for CH₂NH₂). Fluorine coupling patterns (¹⁹F NMR) verify the 4-fluoro substitution .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z ~210.06) confirms molecular weight. Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) in the dihydrochloride form should be observed .

- X-ray Crystallography : For definitive structural confirmation, use SHELXL for refinement. Crystallize in ethanol/water to obtain monoclinic crystals (space group P2₁/c) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .

- Exposure Control : Use fume hoods for synthesis. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with 0.1 M HCl followed by water .

- Waste Disposal : Neutralize with 5% NaOH before disposal. Collect in halogenated waste containers .

Q. How can researchers screen for biological activity in academic settings?

Methodological Answer:

- Enzyme Assays : Test LOXL2 inhibition (IC₅₀) using a fluorometric assay with lysyl oxidase substrate (e.g., DQ collagen). Compare to known inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride (IC₅₀ = 126 nM) .

- Cell-Based Studies : Evaluate antifibrotic activity in human hepatic stellate cells (LX-2 line) via qPCR for collagen I/III and α-SMA markers. Use 10–100 µM concentrations with 48-hour exposure .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in enzyme inhibition data?

Methodological Answer:

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For ambiguous results, use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Computational Docking : Model the compound in LOXL2’s active site (PDB: 4XSD) using AutoDock Vina. Compare binding poses to explain variability in IC₅₀ values across experimental replicates .

Q. What advanced structural techniques address discrepancies between NMR and XRD data?

Methodological Answer:

- Dynamic NMR : Assess conformational flexibility in solution. If XRD shows planar benzodiazole but NMR indicates puckering, variable-temperature NMR (25–60°C) can detect ring-flipping dynamics .

- Synchrotron XRD : High-resolution data (≤0.8 Å) resolves disorder in the dihydrochloride counterions. Refine with SHELXL’s PART instruction to model partial occupancy .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- DoE Optimization : Use a 3-factor (temperature, reaction time, stoichiometry) Box-Behnken design. For Mannich reactions, optimal conditions are 60°C, 12 hours, and 1:1.2:1 (benzodiazole:formaldehyde:amine) .

- Byproduct Analysis : Identify impurities (e.g., N-alkylated byproducts) via LC-MS. Introduce scavenger resins (e.g., polymer-bound sulfonic acid) during workup to trap unreacted intermediates .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling : Synthesize a propargyl-tagged analog for click chemistry-based pull-down assays. Confirm target binding via Western blot (anti-LOXL2 antibody) .

- Cellular Thermal Shift Assay (CETSA) : Heat shock treated cells (42°C, 3 min) and compare LOXL2 solubility via SDS-PAGE. A shift in melting temperature indicates direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.